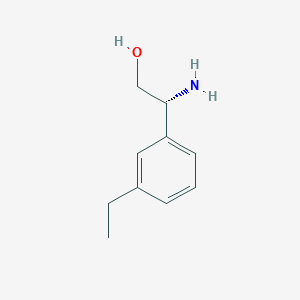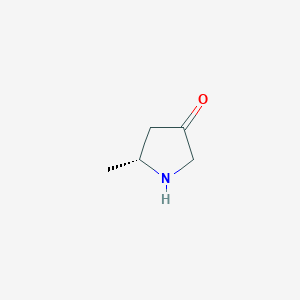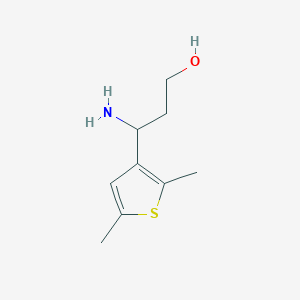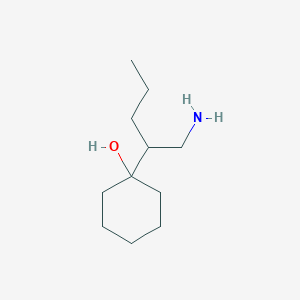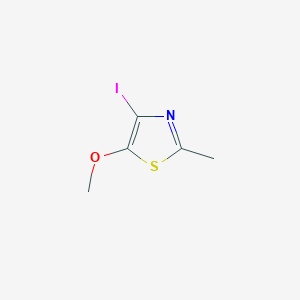
4-Iodo-5-methoxy-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound that contains iodine, methoxy, and methyl groups attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole typically involves the iodination of a precursor thiazole compound. One common method involves the reaction of 5-methoxy-2-methyl-1,3-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
4-Iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-substituted-5-methoxy-2-methyl-1,3-thiazoles.
Oxidation: Formation of 4-iodo-5-formyl-2-methyl-1,3-thiazole or 4-iodo-5-carboxy-2-methyl-1,3-thiazole.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
科学的研究の応用
4-Iodo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
作用機序
The mechanism of action of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding. The methoxy and methyl groups can influence the compound’s lipophilicity and overall bioavailability.
類似化合物との比較
Similar Compounds
4-Iodo-5-methoxy-2-methyl-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-isoxazole: Similar structure but with an oxygen atom and an additional nitrogen atom in the ring.
Uniqueness
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is unique due to the presence of both sulfur and iodine atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The sulfur atom in the thiazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
特性
分子式 |
C5H6INOS |
|---|---|
分子量 |
255.08 g/mol |
IUPAC名 |
4-iodo-5-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
InChIキー |
YQDVUWDGDYHRQD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


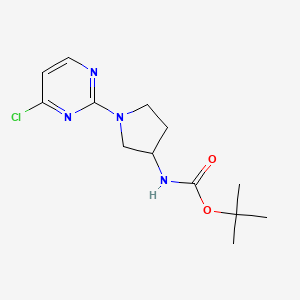
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
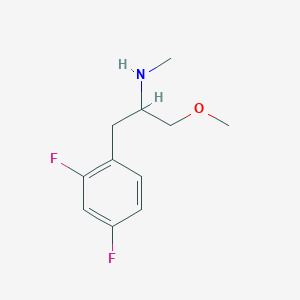
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)

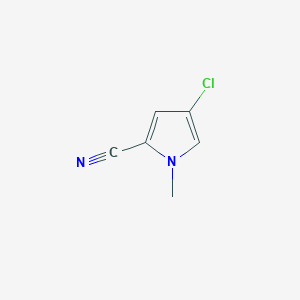

aminehydrochloride](/img/structure/B13559089.png)
